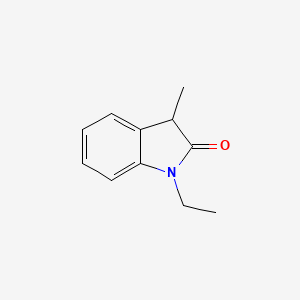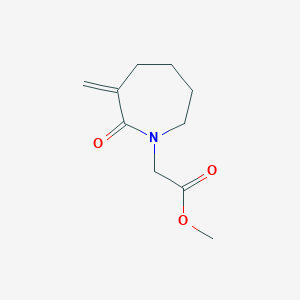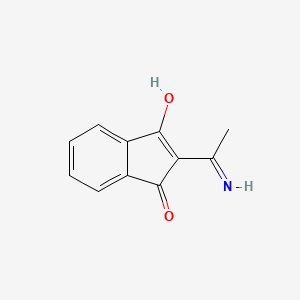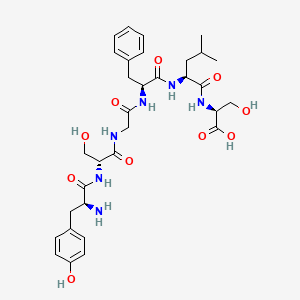![molecular formula C7H11N3O4S B14406906 Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate CAS No. 88347-79-9](/img/structure/B14406906.png)
Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate is an organic compound with the molecular formula C7H11N3O4S It is a derivative of propanoic acid and contains functional groups such as an azido group, a methoxy group, and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate typically involves multiple steps. One common method starts with the esterification of 3-mercaptopropanoic acid with methanol to form methyl 3-mercaptopropanoate. This intermediate is then reacted with 2-bromo-2-methoxyacetate to introduce the methoxy and oxoethyl groups. Finally, the azido group is introduced through a nucleophilic substitution reaction using sodium azide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Sodium azide (NaN3) is used for introducing the azido group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate involves its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The sulfanyl group can undergo oxidation or reduction, altering the compound’s reactivity and interactions with other molecules. These functional groups enable the compound to interact with various molecular targets and pathways, making it useful in diverse applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate
- Methyl 3-methoxycarbonylmethylthio propionate
- Dimethyl 3-thiaadipate
Uniqueness
Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from similar compounds that lack the azido functionality.
Eigenschaften
CAS-Nummer |
88347-79-9 |
|---|---|
Molekularformel |
C7H11N3O4S |
Molekulargewicht |
233.25 g/mol |
IUPAC-Name |
methyl 2-azido-3-(2-methoxy-2-oxoethyl)sulfanylpropanoate |
InChI |
InChI=1S/C7H11N3O4S/c1-13-6(11)4-15-3-5(9-10-8)7(12)14-2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
BWQWRUBHNRYZQJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CSCC(C(=O)OC)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14406834.png)

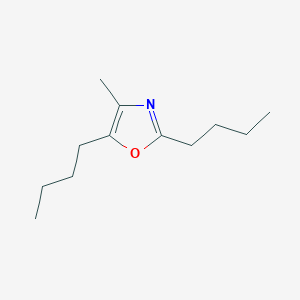
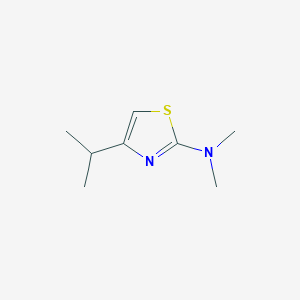
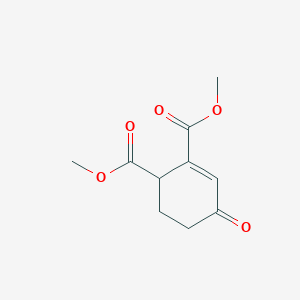
![1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole](/img/structure/B14406854.png)



